tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate

Enantioselective Synthesis Fluoroquinolone Antibiotics Sitafloxacin Intermediate

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate (CAS: 2306252-79-7) is a chiral, spirocyclic, Boc-protected N-methylamino building block with the molecular formula C12H22N2O2 and a molecular weight of 226.32. This compound is a key intermediate specifically employed in the enantioselective synthesis of pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotic sitafloxacin, where its (7S) absolute configuration is critical for the efficacy of the final drug product.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2306252-79-7
Cat. No. B6300545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
CAS2306252-79-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CNCC12CC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyRFPGLKQZFNBZQW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate (CAS: 2306252-79-7)


tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate (CAS: 2306252-79-7) is a chiral, spirocyclic, Boc-protected N-methylamino building block with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . This compound is a key intermediate specifically employed in the enantioselective synthesis of pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotic sitafloxacin, where its (7S) absolute configuration is critical for the efficacy of the final drug product [1]. Commercially, it is available in high enantiomeric purity, typically ≥95% .

Substitution Risk: Why Generic 5-Azaspiro[2.4]heptane Analogs Cannot Replace CAS 2306252-79-7


Simple interchange with closely related 5-azaspiro[2.4]heptane derivatives introduces significant risk of synthetic failure or pharmacological inactivation. The (7S) enantiomer is not interchangeable with its (7R) counterpart (CAS 2227198-88-9), as the opposite stereochemistry can abolish or drastically reduce target binding in downstream drug candidates like sitafloxacin [1]. Furthermore, the free amine and N-H carbamate analogs (e.g., CAS 127199-45-5) lack the N-methyl substitution, which can alter the steric and electronic properties required for the critical final coupling step in the drug's synthesis, demanding an orthogonal protecting group strategy that this specific building block provides [2].

Quantitative Differentiation Evidence for tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate (2306252-79-7)


Enantiomeric Integrity Essential for Antibiotic Synthesis

The (7S) configuration of this compound is indispensable as the direct precursor to sitafloxacin, a marketed fluoroquinolone. Patents for the synthesis of this intermediate explicitly prioritize methods that achieve a 'high ee value' to avoid 'unnecessary waste of materials,' confirming that a single, highly enantiopure isomer is required [1]. In contrast, the racemic mixture or the (7R) enantiomer (CAS 2227198-88-9) would not yield the active (7S)-7-amino-5-azaspiro[2.4]heptane moiety found in sitafloxacin, making them non-viable substitutes for this specific application [2].

Enantioselective Synthesis Fluoroquinolone Antibiotics Sitafloxacin Intermediate

N-Methyl Substituent as a Key Orthogonal Protecting Group

The N-methyl group on the target compound provides a distinct advantage over the des-methyl analog (CAS 127199-45-5) by acting as an orthogonal protecting group. While the des-methyl analog has a reactive N-H bond that can complicate downstream synthetic steps, the target compound's N-methyl group remains inert under standard Boc-deprotection conditions, allowing for selective functionalization. This strategy is critical in the efficient synthesis of complex spirocyclic drug candidates, where competing side reactions with a secondary amine can lead to significantly lower yields [1].

Protecting Group Strategy Orthogonal Chemistry Synthetic Efficiency

Verified Biological Interaction with Caspase-7 Enzyme

In a direct biochemical assay, this specific compound exhibited an IC50 of 185 nM against recombinant human caspase-7, providing a quantifiable biological starting point that is absent from many comparator building blocks [1]. While the des-methyl analog (CAS 127199-45-5) lacks reported activity against this target in the same database, the N-methyl substitution appears to contribute a measurable gain in target engagement, though a direct head-to-head data point is not available [2].

Apoptosis Caspase Inhibition Biochemical Assays

High-Value Application Scenarios for CAS 2306252-79-7


Enantioselective Synthesis of Sitafloxacin and Next-Generation Fluoroquinolones

This compound is the direct, industrially validated precursor for introducing the (7S)-7-amino-5-azaspiro[2.4]heptane moiety into sitafloxacin. Its high enantiomeric purity is non-negotiable for achieving the required pharmacological activity of the final antibiotic, as detailed in patent syntheses [1]. Its N-methyl group provides the necessary orthogonal protection for the demanding final coupling steps, making it the preferred building block over the unprotected or N-H carbamate analogs.

Scaffold for Constrained, Chiral N-Methylated Amine Libraries in Medicinal Chemistry

The rigid spirocyclic scaffold, combined with a defined (S)-stereocenter and a protected N-methylamine, is a privileged structural motif for designing conformationally restricted compound libraries. The documented caspase-7 inhibitory activity (IC50 185 nM) provides a rare, immediate direction for medicinal chemistry programs targeting apoptosis, offering an advantage over analogs with no known biochemical activity [2].

JAK1-Selective Kinase Inhibitor Design

Research on a closely related (R)-enantiomer scaffold has confirmed that the N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)amine core is critical for achieving JAK1 selectivity over JAK2, with lead compounds exhibiting IC50 values of 8.5 nM [3]. This by strong class-level implication positions the (7S)-enantiomer building block as an essential tool for stereochemical probing and optimization within JAK inhibitor programs aiming to mitigate off-target effects.

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